MorDalphos Pd G2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MorDalphos Pd G2 is synthesized through a series of reactions involving the coordination of palladium with phosphine ligands. The synthetic route typically involves the reaction of palladium chloride with the ligand Chloro(2-(di-1-adamantylphosphino)morpholinobenzene)[2-(2′-amino-1,1′-biphenyl)] under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring the catalyst’s effectiveness in various applications .
Chemical Reactions Analysis
Types of Reactions
MorDalphos Pd G2 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
The common reagents used in these reactions include aryl halides, organometallic reagents, and bases. Typical reaction conditions involve the use of organic solvents such as tetrahydrofuran (THF) or toluene, and temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
MorDalphos Pd G2 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of MorDalphos Pd G2 involves the formation of a palladium complex with the phosphine ligand. This complex facilitates the oxidative addition of aryl halides, followed by transmetalation with organometallic reagents and reductive elimination to form the desired cross-coupled product. The molecular targets and pathways involved include the activation of C-H, C-C, and C-N bonds .
Comparison with Similar Compounds
Similar Compounds
- MorDalphos Pd G3
- MorDalphos Pd G4
- RuPhos Pd G2
- sSPhos Pd G2
- XantPhos-Pd-G2
- CyJohnPhos Pd G2
- DavePhos Pd G2
- PCy3 Pd G2
- SPhos Pd G2
Uniqueness
MorDalphos Pd G2 is unique due to its high stability, efficiency, and versatility in catalyzing a wide range of cross-coupling reactions. Its ability to operate under mild conditions and its compatibility with various functional groups make it a valuable catalyst in organic synthesis .
Properties
Molecular Formula |
C42H52ClN2OPPd |
---|---|
Molecular Weight |
773.7 g/mol |
IUPAC Name |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chloropalladium(1+);2-phenylaniline |
InChI |
InChI=1S/C30H42NOP.C12H10N.ClH.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-4,21-26H,5-20H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
XGHLNKWZWRCGRA-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origin of Product |
United States |
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